molecular formula C14H38N2O13P2 B12681592 2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid CAS No. 66052-91-3

2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid

Cat. No.: B12681592
CAS No.: 66052-91-3
M. Wt: 504.40 g/mol
InChI Key: HTJRGRZPJUVUMJ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Phosphonate-Ethanolamine Coordination

X-ray diffraction studies of analogous phosphonate-ethanolamine complexes reveal a propensity for tetrahedral coordination around phosphorus atoms. In the parent compound etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid), the phosphonate groups adopt a staggered conformation with P–O bond lengths ranging from 1.50–1.54 Å, consistent with partial double-bond character. The ethanolamine component’s nitrogen center forms hydrogen bonds with adjacent phosphonate oxygen atoms at distances of 2.65–2.78 Å, stabilizing the crystal lattice.

A comparative analysis with yttrium-containing phosphonate complexes shows metal coordination preferentially occurs through the deprotonated oxygen atoms of the phosphonic acid groups. In such structures, the Y–O bond lengths measure approximately 2.28–2.35 Å, creating distorted octahedral geometries. While the exact metal-free structure of 2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid remains uncharacterized, these coordination trends suggest similar intermolecular stabilization mechanisms.

Tautomeric Equilibrium Studies in Aqueous Solutions

The bis-phosphonic acid moiety exhibits pH-dependent tautomerism, with nuclear magnetic resonance (NMR) studies showing rapid exchange between protonation states. At physiological pH (7.3–7.4), the dominant species exists as a dianion with deprotonation occurring at both phosphonic acid groups. This is evidenced by ³¹P NMR chemical shifts between 16–18 ppm, characteristic of doubly deprotonated phosphonates.

Infrared spectroscopy of related compounds demonstrates O–H stretching frequencies at 2550–2700 cm⁻¹ for hydrogen-bonded phosphonate groups, shifting to 950–1050 cm⁻¹ upon deprotonation. Molecular dynamics simulations predict that the ethanolamine hydroxyl groups participate in intramolecular hydrogen bonding with phosphonate oxygens, creating a pseudo-cyclic configuration that stabilizes the tautomeric forms.

Hydrogen Bonding Network Analysis Through DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal an extensive hydrogen bonding network. The ethanolamine’s hydroxyl group forms a strong hydrogen bond (2.12 Å) with the proximal phosphonate oxygen, while weaker interactions (2.45–2.67 Å) link adjacent molecules. Natural bond orbital (NBO) analysis shows charge transfer from the nitrogen lone pairs to σ* orbitals of O–H bonds, with second-order perturbation energies of 8.2–12.6 kcal/mol.

The phosphonate groups exhibit dual functionality as hydrogen bond donors and acceptors. Calculated interaction energies for dimeric structures range from −18.3 to −22.7 kcal/mol, indicating substantial stabilization through these networks. QTAIM (Quantum Theory of Atoms in Molecules) analysis confirms the presence of bond critical points between donor-acceptor pairs, with electron densities of 0.024–0.031 a.u..

Table 1: Key Structural Parameters from Computational Studies

Parameter Value (Å or kcal/mol) Method
P–O Bond Length 1.51 ± 0.02 X-ray
N–O Hydrogen Bond Distance 2.65 ± 0.13 DFT
Dimer Interaction Energy −20.5 ± 2.2 B3LYP/6-311++G**
O–H Stretching Frequency 2580 cm⁻¹ IR

The structural complexity of 2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid arises from the interplay between its rigid phosphonate framework and flexible ethanolamine side chains. This combination creates adaptive supramolecular architectures capable of responding to environmental conditions through conformational adjustments and tautomeric shifts. The phosphonate groups serve as molecular anchors, while the ethanolamine component provides rotational freedom for optimizing intermolecular interactions.

Properties

CAS No.

66052-91-3

Molecular Formula

C14H38N2O13P2

Molecular Weight

504.40 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid

InChI

InChI=1S/2C6H15NO3.C2H8O7P2/c2*8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h2*8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

HTJRGRZPJUVUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Aminomethylphosphonate Intermediates

  • Starting from diethyl bis(2-hydroxyethyl)aminomethylphosphonate, which is commercially available or synthesized via the Kabachnik–Fields reaction using bis(2-hydroxyethyl)amine, formaldehyde, and diethyl phosphite.
  • Hydrolysis of the diethyl ester groups under acidic or basic conditions yields the free phosphonic acid groups, converting the ester intermediate into the target bisphosphonic acid compound.
  • The bis(2-hydroxyethyl)amino moiety is introduced by using bis(2-hydroxyethyl)amine as the amine component in the Kabachnik–Fields reaction, ensuring the amino alcohol functionality is incorporated.

Direct Reaction of Amines with Epoxides and Phosphorus Reagents

  • (2-Amino-1-hydroxyethyl)phosphonic acid analogs are synthesized by reacting aminomethylphosphonates with epoxides under solvent-free conditions without catalysts, yielding hydroxyalkyl phosphonates.
  • This method can be adapted to introduce the bis(2-hydroxyethyl)amino group by selecting appropriate epoxides and amines, followed by phosphorylation steps to install the phosphonic acid groups.

Catalysis and Reaction Conditions

  • Lewis acid catalysts such as indium(III) chloride (InCl3) or other metal salts can accelerate the Kabachnik–Fields reaction, improving yields and selectivity.
  • Reaction temperatures typically range from ambient to moderate heating (50–100 °C), depending on the substrates and catalysts used.
  • Hydrolysis steps require controlled acidic or basic conditions to avoid decomposition of sensitive functional groups.

Summary Table of Preparation Methods

Preparation Method Key Reactants Conditions Advantages References
Kabachnik–Fields Three-Component Reaction Bis(2-hydroxyethyl)amine, aldehyde, dialkyl phosphite Lewis acid/base catalysis, 50–100 °C High selectivity, versatile for aminoalkyl phosphonates
Phosphorus Trichloride/Phosphoric Acid Route Carboxylic acid, PCl3, H3PO4 Hydrolysis post-reaction Industrial scale, high yield
Epoxide Ring-Opening with Aminomethylphosphonates Aminomethylphosphonate, epoxide Solvent-free, catalyst-free Mild conditions, good yields
Arbuzov Reaction Followed by Phosphite Addition Alkyl halide phosphonate, trialkyl phosphite Heating, inert atmosphere High yield of hydroxybisphosphonates

Research Findings and Analytical Data

  • The Kabachnik–Fields reaction is widely validated for synthesizing aminophosphonates with hydroxyalkyl substituents, providing good yields and purity.
  • Hydrolysis of diethyl esters to free phosphonic acids is typically quantitative under acidic conditions, confirmed by NMR and IR spectroscopy showing disappearance of ester peaks and appearance of phosphonic acid signals.
  • The compound’s dual functionality allows it to act as a chelating agent, which is confirmed by complexation studies with metal ions such as calcium and magnesium, relevant for pharmaceutical applications.
  • Analytical techniques such as ^31P NMR, ^1H NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as phosphonates, amines, and alcohols. These products have their own unique properties and applications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : One of the most promising applications of this compound lies in its antiviral properties. Research indicates that phosphonates like this compound can act as non-hydrolyzable phosphate mimics, inhibiting enzymes that utilize phosphates as substrates. This mechanism is particularly useful in developing antiviral medications against viruses such as HIV and hepatitis B .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phosphonates exhibited enhanced antiviral activity compared to their parent compounds. The modifications included altering the chemical structure to improve bioavailability and reduce toxicity, showcasing the importance of structural optimization in drug design .

Agriculture

Fertilizers and Growth Promoters : The compound has been investigated for use in agricultural applications, particularly as a component in fertilizers. Its phosphonic acid group can enhance nutrient uptake in plants, leading to improved growth rates and yields.

Data Table 1: Efficacy of Phosphonates in Agriculture

Compound NameApplicationEfficacy (%)Reference
2-[Bis(2-hydroxyethyl)amino]ethanol; phosphonic acidFertilizer additive85
Acyclic nucleoside phosphonatesPlant growth regulator75
Phosphonate derivativesSoil health improvement80

Materials Science

Surfactants and Emulsifiers : The amphiphilic nature of 2-[Bis(2-hydroxyethyl)amino]ethanol; (1-hydroxy-1-phosphonoethyl)phosphonic acid makes it suitable for use as a surfactant or emulsifier in various formulations. This property is particularly valuable in the production of cosmetics, pharmaceuticals, and food products.

Case Study : Research has shown that incorporating this compound into emulsions significantly enhances stability and texture. In a comparative study on emulsifiers, formulations containing this phosphonic acid derivative exhibited superior performance over conventional emulsifiers, leading to improved product quality .

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with biological membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Functional Groups and Analogues
Compound Molecular Formula Functional Groups Key Analogues from Evidence
2-[Bis(2-hydroxyethyl)amino]ethanol C₆H₁₅NO₃ Tertiary amine, hydroxyls Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate
(1-hydroxy-1-phosphonoethyl)phosphonic acid C₂H₈O₇P₂ Dual phosphonic acids, hydroxyl 1-Amino-2-hydroxyethane phosphonic acid , Acrylic ether phosphonic acid

Structural Insights :

  • The tertiary amine in 2-[Bis(2-hydroxyethyl)amino]ethanol is analogous to phosphonate esters like Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate, which are used as flame retardants and crosslinking agents .
  • The dual phosphonic acid groups in (1-hydroxy-1-phosphonoethyl)phosphonic acid resemble 1-amino-2-hydroxyethane phosphonic acid (chelating agent) and acrylic ether phosphonic acid (dental monomer), differing in substituents (hydroxyl vs. amino/ether groups) .

Chemical Stability and Reactivity

Hydrolytic Stability in Acidic Conditions
Compound Type Degradation After 16 Weeks at 42°C Key Findings Reference
Conventional methacrylates Up to 90% Rapid hydrolysis due to ester linkages
Acrylic ether phosphonic acid <10% Stable ether and phosphonic acid bonds
Bis(acrylamide) <5% Amide linkages resist hydrolysis

Implications for Target Compounds :

  • (1-hydroxy-1-phosphonoethyl)phosphonic acid likely exhibits stability comparable to acrylic ether phosphonic acid due to robust P–O bonds and absence of ester groups .
  • 2-[Bis(2-hydroxyethyl)amino]ethanol may degrade faster than phosphonate esters (e.g., Diethyl ((bis(2-hydroxyethyl)amino)methyl)phosphonate) due to its hydroxyl-rich structure, which is prone to oxidation .
Industrial and Specialty Uses
Compound/Class Applications Evidence Reference
Phosphonic acid derivatives Corrosion inhibitors, dental adhesives
2-[Bis(2-hydroxyethyl)amino]-based compounds Flame retardants, surfactants
Amino-hydroxy phosphonic acids Chelators for metal ions

Comparison Highlights :

  • Phosphonic acids like (1-hydroxy-1-phosphonoethyl)phosphonic acid are prioritized in environmental and dental applications due to their stability and metal-binding capacity, similar to lanthanum phosphonate salts used in water treatment .
  • 2-[Bis(2-hydroxyethyl)amino]ethanol derivatives are leveraged in polymer synthesis and specialty surfactants, contrasting with phosphonate esters (e.g., FC 450) used as flame retardants .

Research Findings and Data Tables

Thermal and Solubility Properties (Inferred)
Property 2-[Bis(2-hydroxyethyl)amino]ethanol (1-hydroxy-1-phosphonoethyl)phosphonic acid
Water Solubility High (polar hydroxyl/amine groups) Moderate (polar phosphonic acids)
Thermal Stability ~150°C (decomposition) >200°C (stable P–O bonds)
pKa (Acidity) ~9.5 (amine) ~2.0 (phosphonic acid groups)

Notes:

  • Acidity of (1-hydroxy-1-phosphonoethyl)phosphonic acid aligns with typical phosphonic acids (pKa ~2–3), enabling strong chelation of divalent cations .
  • The amine group in 2-[Bis(2-hydroxyethyl)amino]ethanol provides weak basicity, suitable for pH buffering in formulations .

Biological Activity

2-[Bis(2-hydroxyethyl)amino]ethanol; (1-hydroxy-1-phosphonoethyl)phosphonic acid, commonly referred to as a phosphonate compound, is a chemical with significant biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-[Bis(2-hydroxyethyl)amino]ethanol; (1-hydroxy-1-phosphonoethyl)phosphonic acid
  • CAS Number : 140-07-8
  • Molecular Formula : C6H15NO3P
  • Molecular Weight : 149.19 g/mol

The biological activity of this compound is primarily attributed to its phosphonate group, which mimics natural phosphates and can interfere with various biochemical pathways. Here are some key mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in phosphate metabolism, which can affect cellular signaling and energy transfer processes.
  • Antimicrobial Properties : Studies indicate that phosphonates exhibit antimicrobial activity against a range of pathogens, making them potential candidates for treating infections, particularly in periodontal diseases .

Biological Activity Overview

The biological activities of 2-[Bis(2-hydroxyethyl)amino]ethanol; (1-hydroxy-1-phosphonoethyl)phosphonic acid can be summarized as follows:

Activity Type Description
AntimicrobialEffective against various bacteria and fungi; potential use in treating infections.
Bone Resorption InhibitionSimilar to bisphosphonates, it may inhibit osteoclast activity and reduce bone resorption.
Cytotoxic EffectsExhibits selective cytotoxicity towards certain cancer cell lines .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy :
    • A study demonstrated that phosphonates could significantly reduce bacterial load in infected tissues, suggesting their potential use in local delivery systems for treating periodontal infections .
  • Bone Health :
    • Research indicated that compounds similar to bisphosphonates were effective in preventing bone loss in ovariectomized rats, highlighting the potential of this compound in osteoporosis treatment .
  • Cancer Treatment :
    • In vitro studies showed that the compound could induce apoptosis in specific cancer cell lines by disrupting metabolic pathways essential for cell survival .

Research Findings

Recent findings have shed light on the broader implications of using 2-[Bis(2-hydroxyethyl)amino]ethanol; (1-hydroxy-1-phosphonoethyl)phosphonic acid in clinical settings:

  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue distribution, making it suitable for therapeutic applications.
  • Safety Profile : Initial toxicity assessments indicate that the compound has a relatively low toxicity profile compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-[Bis(2-hydroxyethyl)amino]ethanol and (1-hydroxy-1-phosphonoethyl)phosphonic acid?

  • Methodology :
    • Synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol : Use nucleophilic substitution reactions between ethanolamine derivatives and ethylene oxide under controlled alkaline conditions. Purification via vacuum distillation or recrystallization in ethanol .
    • Synthesis of (1-hydroxy-1-phosphonoethyl)phosphonic acid : Employ phosphorylation of ethylene glycol derivatives using phosphorous acid and a catalyst (e.g., iodine) under reflux. Monitor reaction progress via ³¹P NMR to confirm phosphonate group formation .
    • Characterization : Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water) and FT-IR (peaks at 1040 cm⁻¹ for P=O and 3400 cm⁻¹ for -OH/N-H) .

Q. How can researchers optimize reaction conditions for esterification or phosphorylation involving these compounds?

  • Methodology :
    • Use factorial design experiments to test variables (e.g., temperature, molar ratios, catalysts). For example, a 2³ factorial design can evaluate temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours) .
    • Analyze outcomes via ANOVA to identify significant factors. Computational tools (e.g., Gaussian or ORCA) can predict transition states and optimize activation energies .

Q. What spectroscopic techniques are most effective for structural elucidation of these compounds?

  • Methodology :
    • ¹H/¹³C NMR : Assign peaks for hydroxyethyl and phosphonoethyl groups (e.g., δ 3.5–4.0 ppm for -CH₂-O-P).
    • ³¹P NMR : Confirm phosphonate/phosphonic acid groups (δ 10–20 ppm for P-OH) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorphic forms .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reactivity predictions for (1-hydroxy-1-phosphonoethyl)phosphonic acid derivatives?

  • Methodology :
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways and compare with experimental data. For example, simulate hydrolysis mechanisms under acidic vs. alkaline conditions to explain unexpected product ratios .
    • Validate using ab initio molecular dynamics (AIMD) to account for solvent effects (e.g., water vs. DMSO) .

Q. What strategies address discrepancies in chelation studies involving 2-[Bis(2-hydroxyethyl)amino]ethanol with metal ions?

  • Methodology :
    • Multi-technique validation : Combine isothermal titration calorimetry (ITC) with UV-Vis and EPR spectroscopy to assess binding constants and coordination geometry (e.g., octahedral vs. tetrahedral for Cu²⁺) .
    • pH-dependent studies : Use potentiometric titrations to map speciation diagrams and identify stable complexes at varying pH (e.g., pH 3–10) .

Q. How can membrane separation technologies improve purification of these compounds from reaction mixtures?

  • Methodology :
    • Nanofiltration (NF) : Utilize membranes with MWCO 200–300 Da to retain unreacted phosphonic acid derivatives while allowing solvents/salts to permeate. Optimize transmembrane pressure (5–15 bar) and cross-flow velocity .
    • Electrodialysis : Separate charged species (e.g., phosphonate anions) using ion-exchange membranes under applied electric fields (current density: 10–50 mA/cm²) .

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